3-(3,3-Dimethylcyclobutyl)-2-fluoropropanoic acid
Overview
Description
3-(3,3-Dimethylcyclobutyl)-2-fluoropropanoic acid is a fluorinated organic compound characterized by a cyclobutyl ring with two methyl groups and a fluorine atom on the propanoic acid chain. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 3,3-dimethylcyclobutanol as the starting material.
Fluorination: The hydroxyl group of 3,3-dimethylcyclobutanol is converted to a fluorine atom through a fluorination reaction using reagents like diethylaminosulfur trifluoride (DAST).
Conversion to Propanoic Acid: The fluorinated cyclobutyl compound is then converted to the propanoic acid derivative through a series of reactions involving oxidation and hydrolysis.
Industrial Production Methods: Industrial production involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product. Continuous flow reactors and advanced purification techniques are often employed to achieve high yields and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to convert the fluorinated propanoic acid to its corresponding alcohols or aldehydes.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound due to the presence of the fluorine atom.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophiles such as hydroxide (OH⁻) or alkoxides are used in substitution reactions.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Alcohols and aldehydes.
Substitution Products: Fluorinated alcohols and ethers.
Scientific Research Applications
3-(3,3-Dimethylcyclobutyl)-2-fluoropropanoic acid has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the development of fluorinated compounds.
Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-(3,3-Dimethylcyclobutyl)-2-fluoropropanoic acid exerts its effects depends on its specific application. In drug design, for example, the fluorine atom can enhance the binding affinity of the compound to its molecular target, often through hydrogen bonding and dipole interactions. The cyclobutyl ring can also influence the compound's conformation and stability.
Molecular Targets and Pathways Involved:
Enzymes: The compound may inhibit specific enzymes by binding to their active sites.
Receptors: It can interact with receptors, modulating their activity.
Pathways: It may affect various biochemical pathways, influencing cellular processes.
Comparison with Similar Compounds
3-(3,3-Dimethylcyclobutyl)-2-fluoropropanoic acid is unique due to its fluorinated structure and cyclobutyl ring. Similar compounds include:
3-(3,3-Dimethylcyclobutyl)methanol: A related compound without the fluorine atom.
2-Fluoropropanoic acid: A simpler fluorinated propanoic acid without the cyclobutyl ring.
3,3-Dimethylcyclobutylacetic acid: A related compound with a different functional group.
Properties
IUPAC Name |
3-(3,3-dimethylcyclobutyl)-2-fluoropropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15FO2/c1-9(2)4-6(5-9)3-7(10)8(11)12/h6-7H,3-5H2,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPPLAOOKYVYXKT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)CC(C(=O)O)F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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